molecular formula C11H11N3S2 B4110443 [(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile

[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile

Cat. No.: B4110443
M. Wt: 249.4 g/mol
InChI Key: QFZYPSDGDRFDCE-UHFFFAOYSA-N
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Description

[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with three methyl groups at positions 2, 5, and 6, and a thioacetonitrile group at position 4. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a thieno[2,3-d]pyrimidine derivative is reacted with a sulfur-containing reagent under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile can be compared with other thieno[2,3-d]pyrimidine derivatives:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S2/c1-6-7(2)16-11-9(6)10(15-5-4-12)13-8(3)14-11/h5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZYPSDGDRFDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)SCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile
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[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile
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[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile
Reactant of Route 4
[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile
Reactant of Route 5
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[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile
Reactant of Route 6
[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile

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